molecular formula C15H16ClNO3S B2512981 3-[(2-chlorophenyl)sulfonyl]-1-ethyl-4,6-dimethyl-2(1H)-pyridinone CAS No. 866051-50-5

3-[(2-chlorophenyl)sulfonyl]-1-ethyl-4,6-dimethyl-2(1H)-pyridinone

Cat. No.: B2512981
CAS No.: 866051-50-5
M. Wt: 325.81
InChI Key: QEBZJTALXCWOHT-UHFFFAOYSA-N
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Description

3-[(2-chlorophenyl)sulfonyl]-1-ethyl-4,6-dimethyl-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of sulfonyl pyridinones. This compound is characterized by the presence of a sulfonyl group attached to a pyridinone ring, which is further substituted with an ethyl group and two methyl groups. The presence of the 2-chlorophenyl group adds to its unique chemical structure, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)sulfonyl]-1-ethyl-4,6-dimethyl-2(1H)-pyridinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate β-keto ester and an amine under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where the pyridinone intermediate is treated with a sulfonyl chloride in the presence of a base such as triethylamine.

    Substitution with the 2-Chlorophenyl Group: The 2-chlorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where the sulfonylated pyridinone is reacted with 2-chlorophenyl halide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenyl)sulfonyl]-1-ethyl-4,6-dimethyl-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines, thiols; reactions often conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

3-[(2-chlorophenyl)sulfonyl]-1-ethyl-4,6-dimethyl-2(1H)-pyridinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)sulfonyl]-1-ethyl-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular receptors, leading to modulation of signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-bromophenyl)sulfonyl]-1-ethyl-4,6-dimethyl-2(1H)-pyridinone
  • 3-[(2-fluorophenyl)sulfonyl]-1-ethyl-4,6-dimethyl-2(1H)-pyridinone
  • 3-[(2-methylphenyl)sulfonyl]-1-ethyl-4,6-dimethyl-2(1H)-pyridinone

Uniqueness

3-[(2-chlorophenyl)sulfonyl]-1-ethyl-4,6-dimethyl-2(1H)-pyridinone is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2-chlorophenyl)sulfonyl-1-ethyl-4,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-4-17-11(3)9-10(2)14(15(17)18)21(19,20)13-8-6-5-7-12(13)16/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBZJTALXCWOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)S(=O)(=O)C2=CC=CC=C2Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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